molecular formula C12H19O3P B1582406 Diethyl 2-methylbenzylphosphonate CAS No. 62778-16-9

Diethyl 2-methylbenzylphosphonate

Cat. No. B1582406
CAS RN: 62778-16-9
M. Wt: 242.25 g/mol
InChI Key: SAVIMLRIKAZZCZ-UHFFFAOYSA-N
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Description

Diethyl 2-methylbenzylphosphonate (CAS# 62778-16-9) is a research chemical with the molecular formula C12H19O3P . It has a molecular weight of 242.25 and its IUPAC name is 1-(diethoxyphosphorylmethyl)-2-methylbenzene .


Synthesis Analysis

The synthesis of diethyl benzylphosphonate derivatives, including Diethyl 2-methylbenzylphosphonate, has been studied. The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .


Molecular Structure Analysis

The molecular structure of Diethyl 2-methylbenzylphosphonate consists of a benzene ring with a methyl group and a phosphonate group attached to it . The phosphonate group is further bonded with two ethyl groups .


Chemical Reactions Analysis

The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol .


Physical And Chemical Properties Analysis

Diethyl 2-methylbenzylphosphonate has a molecular weight of 242.25 . Its density is 1.09 g/cm^3 . The compound is canonicalized and has a complexity of 232 . It has a topological polar surface area of 35.5 .

Scientific Research Applications

1. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

  • Application Summary: Diethyl 2-methylbenzylphosphonate is used in the Microwave-Accelerated McKenna Synthesis of Phosphonic Acids. This method is used to prepare phosphonic acids from their simple dialkyl esters .
  • Methods of Application: The method involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the BTMS silyldealkylations .
  • Results: The microwave-assisted method dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .

2. Potential Antimicrobial Agents

  • Application Summary: Diethyl benzylphosphonate derivatives, including Diethyl 2-methylbenzylphosphonate, have been studied as potential antimicrobial agents .
  • Methods of Application: The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . The compounds were then tested on model Escherichia coli bacterial strains .
  • Results: Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .

3. Antibiotic and Antiviral Agents

  • Application Summary: Phosphonic acids, including Diethyl 2-methylbenzylphosphonate, are used as antibiotic and antiviral agents .
  • Methods of Application: The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . The compounds were then tested on model Escherichia coli bacterial strains .
  • Results: All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin .

4. Components of Polymers Used in Paints and Adhesives

  • Application Summary: Phosphonic acids, including Diethyl 2-methylbenzylphosphonate, are used as components of polymers used in paints and adhesives .
  • Methods of Application: The method involves the preparation of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the BTMS silyldealkylations .
  • Results: In all cases, microwave-assisted BTMS (MW-BTMS) dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .

5. Antibiotic and Antiviral Agents

  • Application Summary: Phosphonic acids, including Diethyl 2-methylbenzylphosphonate, are used as antibiotic and antiviral agents .
  • Methods of Application: The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . The compounds were then tested on model Escherichia coli bacterial strains .
  • Results: All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin .

6. Components of Polymers Used in Paints and Adhesives

  • Application Summary: Phosphonic acids, including Diethyl 2-methylbenzylphosphonate, are used as components of polymers used in paints and adhesives .
  • Methods of Application: The method involves the preparation of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the BTMS silyldealkylations .
  • Results: In all cases, microwave-assisted BTMS (MW-BTMS) dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .

Future Directions

Several newly synthesized organophosphonates, including Diethyl 2-methylbenzylphosphonate, were tested as potential antimicrobial drugs on model Escherichia coli bacterial strains . Preliminary cellular studies suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin . These compounds are highly specific for pathogenic E. coli strains and may be engaged in the future as new substitutes for commonly used antibiotics .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVIMLRIKAZZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069639
Record name Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-methylbenzylphosphonate

CAS RN

62778-16-9
Record name Diethyl P-[(2-methylphenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62778-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-((2-methylphenyl)methyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[(2-methylphenyl)methyl]-, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AR Katritzky, JV Pervova, PA Shipkova… - Toxicological & …, 1997 - Taylor & Francis
… These results are in contrast to those for diethyl 2methylbenzylphosphonate in which the aldehyde 8 was the initial major product with the dimethyl derivative 4 only appearing at higher …
Number of citations: 3 www.tandfonline.com
ML Tedjamulia, JG Stuart, Y Tominaga… - Journal of …, 1984 - Wiley Online Library
… The colorless needles of 7 or the pale yellow crystals of 8 were also obtained from the condensation of thiophene-3-carboxaldehyde (6) with diethyl 2-methylbenzylphosphonate (4) in …
Number of citations: 18 onlinelibrary.wiley.com
M Lehmann, C Köhn, H Meier, S Renker… - Journal of Materials …, 2006 - pubs.rsc.org
Stilbenoid dendrons with various donor and acceptor groups on the focal unit were synthesised by a Wittig–Horner reaction, starting from an aldehyde functionalised dendron and …
Number of citations: 68 pubs.rsc.org
AR Katritzky, DA Nichols, M Siskin, R Murugan… - Chemical …, 2001 - ACS Publications
An early objective of our studies was to define the behavior of the common single-carbon functional groups attached to benzenoid or heteroaromatic rings. Analysis of the 3-pyridyl family…
Number of citations: 302 pubs.acs.org
A de Meijere, Z Zhong Song, A Lansky… - European journal of …, 1998 - Wiley Online Library
… Diethyl 2-Methylbenzylphosphonate (6b): A mixture of 2-methC-3), 129.44 (d, C-2), 134.83, 135.80, 136.89, 137.58 (all s, Cylbenzyl chloride (14.06 g, 100 mmol) and triethyl phosphite (…

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